5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,6,9H,1,4-5H2,(H,13,14) |
InChI Key |
KVBUWLGRRCWYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by carboxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
For the carboxylation step, the brominated intermediate is treated with a strong base such as sodium hydroxide or potassium hydroxide in the presence of carbon dioxide. This reaction is typically performed under high pressure and moderate temperatures to ensure the formation of the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides, nitriles, or thiols.
Scientific Research Applications
5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Notes
- Safety and Handling : Compounds like 8-bromo-5-methoxy-4-oxo-tetrahydronaphthalene-2-carboxylic acid require precautions such as avoiding heat sources (P210) and using protective equipment (P201, P202) .
- Storage : Hydroxy and carboxylic acid derivatives (e.g., 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) should be stored sealed at 2–8°C to prevent degradation .
Q & A
Q. What are the optimal synthetic routes for 5-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves bromination of the tetrahydronaphthalene backbone followed by carboxylation. Key steps include:
- Bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to selectively introduce bromine at the 5-position .
- Carboxylation : Employing CO₂ insertion via Grignard reagents or transition metal catalysis (e.g., Pd-catalyzed carbonylation) .
- Purification : Column chromatography or recrystallization to isolate the product.
| Method | Catalyst/Conditions | Yield (%) | Purity |
|---|---|---|---|
| Radical Bromination | NBS, AIBN, CCl₄, 80°C | 65–75 | >95% |
| Pd-Catalyzed CO₂ | Pd(OAc)₂, PPh₃, 100°C, 24h | 50–60 | >90% |
Critical Factors : Temperature, solvent polarity, and catalyst loading significantly affect regioselectivity and yield. Contamination by di-brominated byproducts is common and requires careful monitoring via TLC or HPLC .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C5, carboxylic acid at C1). Key signals include a downfield shift for C1-COOH (~170 ppm in ¹³C NMR) and splitting patterns for the tetrahydronaphthalene ring .
- IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ = 256.10 g/mol) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of functional groups .
Q. What are the solubility and stability considerations for this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Enhanced solubility in basic aqueous solutions (pH > 10) due to deprotonation of the carboxylic acid .
- Stability :
Advanced Research Questions
Q. How does the enantiomeric purity of this compound impact its biological activity?
- Stereochemical Effects : The (S)-enantiomer may exhibit higher binding affinity to biological targets (e.g., neurotransmitter receptors) compared to the (R)-form, as seen in related tetrahydronaphthalene derivatives .
- Resolution Methods :
- Chiral Chromatography : Use CSPs (chiral stationary phases) like cellulose tris(3,5-dimethylphenylcarbamate) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .
Q. What computational strategies can predict the reactivity and pharmacological potential of this compound?
- DFT Calculations : Model electrophilic aromatic substitution to predict bromination sites and reaction barriers .
- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 or dopamine receptors) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME assess bioavailability, metabolic stability, and toxicity risks .
Q. How can contradictions in reported biological data (e.g., anti-inflammatory vs. neurotoxic effects) be resolved?
- Dose-Dependent Studies : Conduct in vitro assays (e.g., COX-2 inhibition, MTT cytotoxicity) across a concentration gradient (0.1–100 µM) to identify therapeutic vs. toxic thresholds .
- Metabolite Profiling : LC-MS/MS to detect reactive intermediates (e.g., quinone metabolites) that may explain neurotoxicity .
- Species-Specific Variability : Compare results across cell lines (e.g., human vs. murine macrophages) to assess translational relevance .
Q. What is the comparative reactivity of the bromine and carboxylic acid groups in derivatization reactions?
- Bromine : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to introduce aryl groups .
- Carboxylic Acid : Forms amides (via EDC/HOBt coupling) or esters (Fischer esterification) for prodrug development .
| Reaction | Reagents | Applications |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Library diversification |
| Amide Formation | EDC, HOBt, R-NH₂ | Bioactive conjugate synthesis |
Q. How does this compound compare to structurally similar halogenated tetrahydronaphthalenes in pharmacological studies?
- Activity Trends :
- 5-Bromo vs. 6-Chloro : Bromine’s larger atomic radius enhances hydrophobic interactions with protein pockets .
- Carboxylic Acid vs. Ester : Free COOH improves solubility but reduces blood-brain barrier penetration compared to ester prodrugs .
| Derivative | Target Affinity | Solubility (logP) |
|---|---|---|
| 5-Bromo-1-COOH | High (COX-2 IC₅₀ = 2 µM) | 1.8 |
| 6-Cl-1-COOEt | Moderate (IC₅₀ = 10 µM) | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
